N-(2-(4-(二甲基氨基)苯基)-2-羟基乙基)-5,6,7,8-四氢萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with dimethylamino phenyl groups are often used in the synthesis of dyes and pigments . They are also used as photosensitizers . The presence of delocalized π-electrons, donor and acceptor moieties, hydrogen bonds, and weak Van der Waals forces induce high non-linearity in these organic crystals .

Molecular Structure Analysis

The structure of similar compounds is often modeled using software like Gaussian09W and GaussView6.0.16 employing B3LYP and 6–31+G(d) basis set .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of methanol as the solvent by using the slow evaporation technique .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often investigated using spectra (FT-IR, UV–vis, and 1H-NMR) investigations, and the use of density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) .科学研究应用

Nonlinear Optical Materials

The extensive use of nonlinear optical (NLO) materials in science and technology has led researchers to explore novel compounds suitable for applications such as optical computing, optical data storage, and optical switching. QCC, synthesized via aldol condensation and carboxamide formation, exhibits promising NLO properties. Key features include:

Linear and Nonlinear Optical Characteristics: QCC dissolved in polar solvents (such as DMSO, DMF, and ethanol) has been studied for its linear and third-order nonlinear optical properties. The nonlinear refractive index (n₂) of QCC is attributed to negative nonlinearity due to self-defocusing effects, while the nonlinear absorption coefficient (β) indicates behaviors of saturable absorption (SA) and reverse saturable absorption (RSA). The TNLO susceptibility (χ³) of QCC in polar solvents is on the order of 10⁻⁷ esu .

Antibacterial Activity

The length of the amide side chain at the ortho-position of the 2-phenyl group significantly affects QCC’s antibacterial activity. Further studies are needed to explore its potential in combating bacterial infections .

Antitumor Properties

While specific details about QCC’s antitumor activity are not explicitly mentioned, its structural features and potential interactions with biological systems warrant further investigation. Researchers may explore its effects on cancer cells and tumor growth .

Photophysical Properties

QCC’s photophysical properties, including electronic transitions, absorption spectra, and fluorescence behavior, can be studied using techniques like FT-IR, UV–vis, and 1H-NMR. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) can provide insights into its electronic structure and reactivity .

Catalysts and Synthesis

QCC’s synthesis involves aldol condensation and carboxamide formation. Researchers have also explored catalysts based on silver nanoparticles for related compounds. Investigating alternative synthetic routes and optimizing reaction conditions could enhance its applicability .

Other Potential Applications

While not explicitly reported, QCC’s unique structure suggests potential applications beyond the mentioned fields. Researchers may explore its behavior in other contexts, such as molecular sensors, drug delivery systems, or organic electronics.

安全和危害

未来方向

属性

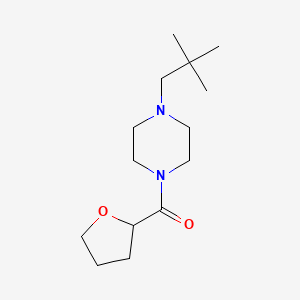

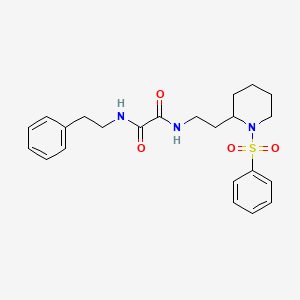

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-22(2)18-10-7-16(8-11-18)20(23)14-21-26(24,25)19-12-9-15-5-3-4-6-17(15)13-19/h7-13,20-21,23H,3-6,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZCVDVCBHRHLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2819923.png)

![Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2819924.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2819926.png)

![tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2819927.png)

![Ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2819936.png)

![(3,3-Difluorocyclobutyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2819940.png)

![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)